3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole
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Overview
Description
3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of bromobenzyl, chlorophenyl, and tolyl groups attached to a triazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the bromobenzyl, chlorophenyl, and tolyl groups through substitution reactions. Common reagents used in these reactions include bromobenzyl chloride, 4-chlorophenylhydrazine, and p-tolyl isocyanate. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Chemical Reactions Analysis
3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromobenzyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-((4-Bromobenzyl)thio)-5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal compound with a triazole structure.
Voriconazole: A triazole derivative used in the treatment of fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477333-06-5 |
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Molecular Formula |
C22H17BrClN3S |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17BrClN3S/c1-15-2-12-20(13-3-15)27-21(17-6-10-19(24)11-7-17)25-26-22(27)28-14-16-4-8-18(23)9-5-16/h2-13H,14H2,1H3 |
InChI Key |
BZDUASKZHMMFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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